Cas no 1417793-23-7 (tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate)

Tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate is a high-purity synthetic intermediate used in pharmaceutical and organic synthesis. Its key structural features include a piperidine core functionalized with a sulfonylmethyl group and a tert-butoxycarbonyl (Boc) protecting group, enhancing stability and reactivity control. The 2,4-dichlorophenylsulfonyl moiety contributes to its utility in constructing biologically active molecules, particularly in medicinal chemistry applications. The Boc group allows selective deprotection under mild acidic conditions, facilitating further derivatization. This compound is valued for its well-defined stereochemistry and compatibility with diverse reaction conditions, making it a versatile building block for drug discovery and development.
tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate structure
1417793-23-7 structure
商品名:tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate
CAS番号:1417793-23-7
MF:C17H23Cl2NO4S
メガワット:408.339822053909
CID:2091764
PubChem ID:71302626

tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate
    • 3-(2,4-Dichloro-benzenesulfonylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • AKOS024463082
    • tert-Butyl3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate
    • DB-217576
    • 1417793-23-7
    • tert-butyl 3-[(2,4-dichlorophenyl)sulfonylmethyl]piperidine-1-carboxylate
    • MDL: MFCD22631631
    • インチ: InChI=1S/C17H23Cl2NO4S/c1-17(2,3)24-16(21)20-8-4-5-12(10-20)11-25(22,23)15-7-6-13(18)9-14(15)19/h6-7,9,12H,4-5,8,10-11H2,1-3H3
    • InChIKey: PLMGYGOOBUEQLG-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1CC(CS(=O)(C2=CC=C(Cl)C=C2Cl)=O)CCC1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 407.0724848g/mol
  • どういたいしつりょう: 407.0724848g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 570
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 72.1Ų

tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A268117-1g
tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate
1417793-23-7 95+%
1g
$630.0 2024-04-23
Chemenu
CM180019-1g
tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate
1417793-23-7 95%
1g
$754 2021-08-05
Chemenu
CM180019-1g
tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate
1417793-23-7 95%
1g
$624 2023-01-09
Alichem
A129005036-1g
tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate
1417793-23-7 95%
1g
$707.41 2022-04-02

tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate 関連文献

tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylateに関する追加情報

Introduction to Tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate (CAS No. 1417793-23-7)

Tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate, with the CAS number 1417793-23-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a piperidine core, which is a six-membered heterocyclic amine featuring a nitrogen atom. The presence of multiple functional groups, including a tert-butyl group, a sulfonyl-methyl group, and a 2,4-dichlorophenyl moiety, makes this compound a versatile scaffold for the development of novel bioactive agents.

The piperidine ring in Tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate is known for its ability to mimic the binding pockets of various biological targets, particularly enzymes and receptors. This structural feature has made it a valuable building block in drug design, enabling the creation of molecules with high affinity and selectivity. The tert-butyl group, on the other hand, contributes to the steric bulk of the molecule, which can be strategically employed to enhance binding interactions or modulate pharmacokinetic properties.

The sulfonyl-methyl group attached to the piperidine ring introduces a polar region that can interact favorably with charged or polar residues in biological targets. This functional group is particularly useful in designing molecules that require strong hydrogen bonding or electrostatic interactions. Additionally, the 2,4-dichlorophenyl moiety adds another layer of complexity to the compound's structure, providing opportunities for further derivatization and optimization.

In recent years, there has been growing interest in developing novel therapeutic agents based on piperidine derivatives due to their demonstrated efficacy in various pharmacological applications. For instance, piperidine-based compounds have shown promise in the treatment of central nervous system disorders, infectious diseases, and cancer. The specific arrangement of functional groups in Tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate makes it an attractive candidate for further exploration in these areas.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that can selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The structural features of Tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate make it a promising candidate for this purpose.

Recent studies have highlighted the importance of understanding the three-dimensional structure of biological targets at an atomic level to design effective inhibitors. Computational methods such as molecular dynamics simulations and docking studies have been instrumental in predicting how small molecules like Tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate interact with their targets. These computational approaches have not only provided insights into the binding mechanisms but also guided the optimization of lead compounds into potent drug candidates.

Another area where this compound shows promise is in the treatment of infectious diseases. The rise of antibiotic-resistant bacteria has necessitated the development of new antimicrobial agents. Piperidine derivatives have been explored as potential candidates due to their ability to disrupt essential bacterial processes. The unique combination of functional groups in Tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate could potentially interfere with bacterial cell wall synthesis or other vital functions.

The synthesis of Tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the piperidine ring through reductive amination or cyclization reactions, followed by functionalization with the sulfonyl-methyl and 2,4-dichlorophenyl groups. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.

The pharmacological evaluation of Tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate activity against certain kinases and has potential as an antimicrobial agent. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile.

One challenge in drug development is achieving optimal pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The presence of multiple polar functional groups in Tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate may impact its solubility and absorption characteristics. Therefore, formulating this compound into a suitable dosage form will be crucial for its clinical application.

In conclusion, Tert-butyl 3-(((2,4-dichlorophenylethynol)-sulfonylmethoxy)carbonylpiperidinum) (CAS No. 1417793237) represents an exciting opportunity for medicinal chemists to develop novel therapeutic agents. Its unique structural features and demonstrated bioactivity make it a promising candidate for further exploration in various disease areas. As research continues to uncover new applications for piperidine derivatives like this one,, we can expect significant advancements in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1417793-23-7)tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate
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清らかである:99%
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価格 ($):567.0